2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-21-20(25)14-28-19-13-27-15(11-17(19)24)12-22-7-9-23(10-8-22)16-5-3-4-6-18(16)26-2/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGHVKIELRWPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide involves multiple steps, typically starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the pyran ring via cyclization. The final step involves the acylation of the compound to introduce the N-methylacetamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinones, alcohols, and substituted piperazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Containing Analogs
Table 2: Key Physicochemical Properties
*Values estimated using computational tools (e.g., ChemDraw).
Q & A
Q. What synthetic methodologies are established for this compound, and how are intermediates purified?
The synthesis involves sequential functionalization of the pyran-4-one core, starting with alkylation of the piperazine ring followed by coupling to the acetamide group. Critical steps include:
- Nucleophilic substitution at the pyran-3-oxy position using potassium carbonate in anhydrous DMF (80°C, 12 hours).
- Buchwald-Hartwig amination for piperazine installation (Pd(OAc)₂/Xantphos catalyst, 100°C). Intermediates are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallization (ethanol/water, 1:1). Final purity (>98%) is confirmed by HPLC .
Q. Which analytical techniques validate structural integrity and purity?
- ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 6.8–7.3 ppm) and pyran-4-one carbonyl (δ 170–175 ppm).
- HRMS : Expected molecular ion [M+H]⁺ at m/z 470.2085 (error < 2 ppm).
- HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min .
Q. What safety protocols are essential for handling?
Classified as Acute Toxicity Category 4 (oral) and Eye Irritant Category 2 :
- Use nitrile gloves , goggles , and fume hoods .
- Store in amber vials at 2–8°C under nitrogen.
- Neutralize spills with 5% sodium bicarbonate .
Q. How is preliminary biological activity assessed?
- Receptor binding assays : Screen against serotonin (5-HT₁ₐ) and dopamine (D₂) receptors at 10 µM.
- Cytotoxicity : MTT assay in HEK-293 cells (IC₅₀ determination over 24–72 hours).
- Solubility : Shake-flask method in PBS (pH 7.4) .
II. Advanced Research Questions
Q. How can reaction yields be optimized for the pyran-piperazine coupling step?
- Catalyst optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ (yield increases from 45% to 68%).
- Solvent effects : Use degassed toluene with 4Å molecular sieves.
- Real-time monitoring : In-situ FTIR tracks carbonyl disappearance (1720 cm⁻¹ → 1680 cm⁻¹) .
Q. How to resolve discrepancies between in vitro binding and in vivo efficacy?
- Metabolic stability : Incubate with liver microsomes (human/rat, 1 mg/mL protein).
- BBB penetration : PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS activity).
- Metabolite profiling : LC-MS/MS identifies N-demethylation and pyran ring oxidation .
Q. What strategies improve solubility for in vivo studies?
- Salt formation : Hydrochloride salt increases solubility 12-fold (1.44 mg/mL vs. 0.12 mg/mL).
- Co-solvents : Use 10% DMSO/PEG-400 in dosing solutions.
- Nanoemulsions : Lecithin-based formulations achieve 85% bioavailability in rats .
Q. How are structure-activity relationships (SAR) explored for the acetamide moiety?
- Synthetic modifications :
| Position | Modification | Biological Impact |
|---|---|---|
| N-methyl | Replace with cyclopropyl | ↑ 5-HT₁ₐ affinity (Ki = 12 nM → 8 nM) |
| Pyran-4-one | Substitute with thiopyranone | ↓ Metabolic clearance |
- Computational modeling : Molecular dynamics simulations predict binding to D₂ receptor hydrophobic pockets .
III. Data Contradiction Analysis
Q. Conflicting reports on dopamine receptor antagonism: How to validate?
- Functional assays : Measure cAMP accumulation (D₂-mediated inhibition) vs. radioligand binding.
- Kinetic studies : Compare kon/koff rates using [³H]spiperone.
- Species specificity : Test in human vs. rat D₂ receptors .
Q. Divergent cytotoxicity results across cell lines: What factors contribute?
- Cell permeability : Measure intracellular concentrations via LC-MS.
- Metabolic activation : Use S9 liver fractions to simulate hepatic processing.
- P-glycoprotein efflux : Inhibit with verapamil (10 µM) to assess transporter effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
